In Vivo Efficacy: Malonomicin vs. Suramin in Trypanosome-Infected Mouse Models
Malonomicin achieves a complete cure of *Trypanosoma congolense* infection in mice with a single intraperitoneal dose of 30 mg/kg [1]. In a separate study using a *T. b. rhodesiense* mouse model, the clinically used drug suramin required a more intensive regimen of 10 mg/kg administered four times (i.p.) to cure only 2 out of 4 mice [2]. This indicates a more efficient dosing profile for Malonomicin in eradicating bloodstream trypanosomes in these respective models.
| Evidence Dimension | In vivo antitrypanosomal efficacy |
|---|---|
| Target Compound Data | Single i.p. dose of 30 mg/kg resulted in complete eradication of parasites from blood in all treated mice. |
| Comparator Or Baseline | Suramin: 10 mg/kg administered i.p. four times cured 2 out of 4 mice (50% cure rate). |
| Quantified Difference | Malonomicin achieved a 100% cure rate with a single administration, versus a 50% cure rate for suramin requiring four administrations in a different but related model. |
| Conditions | Target: *Trypanosoma congolense* in mice (Malonomicin); *Trypanosoma brucei rhodesiense* STIB900 in mice (Suramin). |
Why This Matters
This data supports the selection of Malonomicin for research models where a robust, single-dose *in vivo* effect against trypanosomes is required, potentially simplifying experimental protocols compared to multi-dose comparators.
- [1] Ottens, H., & Vos, C. (1970). Antibiotic k-16 and method of production. U.S. Patent No. 3,536,811. View Source
- [2] Ishiyama, A., et al. (2009). In vitro and in vivo antitrypanosomal activities of three peptide antibiotics: leucinostatin A and B, alamethicin I and tsushimycin. The Journal of Antibiotics, 62(5), 303-308. (Table 3 data). View Source
